N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Medicinal chemistry ADME optimization Kinase inhibitor design

This tertiary N-methyl amide (HBD=0) eliminates the hydrogen-bond donor of secondary amide analogs, predicted to improve passive permeability by 1.5–3×. The 4-methoxyphenyl substituent at C‑6 and the 3‑carboxamide regioisomer align with the validated FLT3/RAF ATP‑site binding mode. Ideal as a starting scaffold for focused library synthesis exploring R₁, R₂, and R₃ diversification. Procure for matched-pair ADME profiling against the des‑methyl analog (CAS 1049420-50-9) or for computational docking benchmarks.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 1049422-85-6
Cat. No. B2949990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS1049422-85-6
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H19N3O2S/c1-23(12-15-6-4-3-5-7-15)20(25)19-14-27-21-22-18(13-24(19)21)16-8-10-17(26-2)11-9-16/h3-11,13-14H,12H2,1-2H3
InChIKeyFQFHOUCXNOWKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049422-85-6): Procurement-Grade Structural and Physicochemical Baseline


N-Benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049422-85-6) is a fully synthetic, tertiary amide-functionalized imidazo[2,1-b][1,3]thiazole heterocycle with molecular formula C₂₁H₁₉N₃O₂S and molecular weight 377.5 g·mol⁻¹ . The compound belongs to the imidazo[2,1-b]thiazole-3-carboxamide subclass, a scaffold that has yielded potent kinase inhibitors including pan-RAF inhibitors with nanomolar cellular activity and FLT3 inhibitors active at 0.002 μM in MV4-11 cells [1]. The defining structural features of this specific compound are: (i) a 4-methoxyphenyl substituent at the 6-position of the fused heterocyclic core, (ii) an N-methyl-N-benzyl tertiary carboxamide at the 3-position, and (iii) the absence of substituents at the 2- and 5-positions of the imidazothiazole ring system. These features collectively distinguish it from both the simpler 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole core scaffold (CAS 2507-80-4) and the des-N-methyl secondary amide analog (CAS 1049420-50-9).

Why Generic Imidazo[2,1-b]thiazole-3-carboxamides Cannot Substitute for CAS 1049422-85-6 in Structure-Activity Programs


The imidazo[2,1-b]thiazole-3-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at three critical positions that are uniquely configured in CAS 1049422-85-6. First, the N-methyl-N-benzyl tertiary amide eliminates the hydrogen-bond donor (HBD) present in the secondary amide analog (CAS 1049420-50-9), altering both target binding geometry and passive membrane permeability [1]. In medicinal chemistry, conversion of a secondary amide to a tertiary N-methyl amide typically reduces HBD count by one, increases cLogP by approximately 0.5–0.8 log units, and can either enhance or diminish kinase binding affinity depending on the specific target pocket topology. Second, the 4-methoxyphenyl group at position 6 is a privileged substituent in this chemical class; literature on related imidazo[2,1-b]thiazole-3-carboxamides demonstrates that para-substituted phenyl rings at this position directly modulate antiproliferative potency against cancer cell lines, with methoxy substitution producing IC₅₀ values in the low micromolar range (1.61–2.00 μg/mL against HT-29 colon cancer cells for closely related analogs) . Third, the 3-carboxamide regioisomer positions the amide vector at a trajectory distinct from 2-carboxamide congeners (e.g., CAS 852134-79-3), which can redirect kinase hinge-region interactions. Generic substitution without preserving this exact substitution pattern risks loss of both potency and selectivity.

Quantitative Differentiation Evidence for N-Benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049422-85-6) vs. Closest Analogs


N-Methyl Tertiary Amide vs. Secondary Amide: Hydrogen-Bond Donor Elimination and Its Pharmacokinetic Consequences

CAS 1049422-85-6 possesses a tertiary N-methyl-N-benzyl carboxamide at position 3, in contrast to the secondary amide (NH-CH₂Ph) in its closest structural analog CAS 1049420-50-9. This single N-methylation eliminates one hydrogen-bond donor (HBD). In drug discovery, reduction of HBD count is a well-established strategy to improve passive membrane permeability and oral bioavailability [1]. The N-methyl group also introduces conformational restriction via A₁,₃ strain, which can pre-organize the bioactive conformation for target engagement. While direct experimental permeability or metabolic stability data for CAS 1049422-85-6 are not available in the peer-reviewed literature, the physicochemical principle is well-established: tertiary amides of this type typically exhibit 1.5- to 3-fold higher Caco-2 Papp values compared to their secondary amide counterparts when molecular weight and lipophilicity are controlled [1]. For procurement decisions, this means CAS 1049422-85-6 is the appropriate choice when the screening cascade requires reduced HBD count or when the secondary amide analog has shown poor cellular permeability in preliminary assays.

Medicinal chemistry ADME optimization Kinase inhibitor design

4-Methoxyphenyl at Position 6: Privileged Substituent for Antiproliferative Activity in the Imidazo[2,1-b]thiazole-3-carboxamide Class

The 4-methoxyphenyl group at the 6-position of the imidazo[2,1-b]thiazole core is a recurrent pharmacophoric element in antiproliferative agents from this chemical class. A closely related analog, 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide, demonstrated IC₅₀ values of 1.61–2.00 μg/mL against HT-29 colon adenocarcinoma cells . In the broader imidazo[2,1-b]thiazole-3-carboxamide series, 6-phenyl substitution is essential for FLT3 kinase inhibition; the most potent FLT3 inhibitor in this class (compound 19: 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide) achieved IC₅₀ values of 0.002 μM (cellular MV4-11) and 0.022 μM (enzymatic FLT3) [1]. The electron-donating 4-methoxy substituent on the 6-phenyl ring can modulate electron density of the heterocyclic core, potentially enhancing π-stacking interactions with kinase hinge regions. For procurement, CAS 1049422-85-6 retains this privileged 4-methoxyphenyl motif and is thus structurally aligned with active members of this chemotype.

Anticancer Kinase inhibition Structure-activity relationship

3-Carboxamide Regioisomer vs. 2-Carboxamide: Divergent Kinase Hinge-Binding Vector Geometry

CAS 1049422-85-6 is a 3-carboxamide regioisomer, whereas a closely related compound (CAS 852134-79-3, N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide) bears the carboxamide at the 2-position. The spatial orientation of the amide carbonyl and the N-benzyl group differs substantially between these regioisomers, which can redirect hydrogen-bonding interactions with kinase hinge residues. In the imidazo[2,1-b]thiazole class, the 3-carboxamide vector has been validated in potent FLT3 and pan-RAF inhibitors [1], whereas 2-carboxamide analogs have been explored primarily as anti-inflammatory and analgesic agents targeting COX enzymes [2]. Docking studies of imidazo[2,1-b]thiazole-3-carboxamides into B-Raf V600E kinase show that the 3-carboxamide carbonyl can engage the hinge region (Cys532 backbone NH) while the N-substituent occupies the selectivity back pocket [1]. The 2-carboxamide regioisomer projects the amide group in a direction incompatible with this binding mode. For procurement, the 3-carboxamide regioisomer is the appropriate choice for kinase-focused screening cascades.

Kinase inhibitor design Regioisomer SAR Molecular docking

Molecular Weight and Lipophilicity Window: Optimal Range for Lead-Like Chemical Space vs. Simpler Core Scaffolds

CAS 1049422-85-6 has a molecular weight of 377.5 g·mol⁻¹ and an estimated cLogP in the range of 3.5–4.0, placing it within lead-like chemical space (MW < 450, cLogP < 5) per established drug-likeness guidelines [1]. In contrast, the simpler core scaffold 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole (CAS 2507-80-4, MW = 216.3 g·mol⁻¹) is a fragment-sized molecule lacking the carboxamide functionality necessary for directed target interactions. At the other end of the complexity spectrum, elaborated imidazo[2,1-b]thiazole-3-carboxamides bearing large urea or sulfonamide appendages exceed MW 550 . CAS 1049422-85-6 occupies a strategic middle ground: sufficient molecular complexity for selective target engagement while maintaining physicochemical properties compatible with cell permeability and downstream optimization. This compound represents a balanced starting point for hit-to-lead or lead optimization programs that require a pre-functionalized scaffold with the 4-methoxyphenyl pharmacophore and a tertiary amide handle.

Drug-likeness Lead optimization Physicochemical profiling

BindingDB Screening Data for Imidazo[2,1-b]thiazole Carboxamides: Target Class Engagement Evidence

Screening data deposited in BindingDB for structurally related imidazo[2,1-b]thiazole carboxamides demonstrate that this chemotype engages diverse protein targets at micromolar concentrations in high-throughput screening formats. A closely related 3-methyl-2-carboxamide analog, N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, showed an IC₅₀ of 18,000 nM (18 μM) against Nuclear Receptor Corepressor 2 (NCOR2) in a TSRI Molecular Screening Center assay [1]. While this represents a 2-carboxamide regioisomer and is therefore not a direct comparator for target potency, it confirms that the imidazo[2,1-b]thiazole core with 4-methoxyphenyl substitution can productively engage protein targets. CAS 1049422-85-6, with its 3-carboxamide geometry, is predicted to exhibit a distinct target selectivity profile compared to 2-carboxamide analogs based on divergent hydrogen-bonding vectors [2]. No direct binding or activity data for CAS 1049422-85-6 are currently deposited in public databases (PubChem BioAssay, ChEMBL, or BindingDB), representing a data gap that procurement may help address through prospective screening.

High-throughput screening Target engagement Binding affinity

Absence of 2- and 5-Position Substituents: A Clean Scaffold for Diversification vs. Pre-Substituted Analogs

CAS 1049422-85-6 is unsubstituted at the 2- and 5-positions of the imidazo[2,1-b]thiazole core, in contrast to analogs such as CAS 852134-79-3 which carries a methyl group at the 3-position (imidazole ring). This absence of additional substituents preserves two unencumbered vectors for late-stage functionalization: the C-2 position (thiazole ring) is amenable to electrophilic substitution or halogenation followed by cross-coupling, and the C-5 position (imidazole ring) can be functionalized via directed metalation chemistry [1]. In patent literature, the imidazo[2,1-b]thiazole scaffold has been extensively derivatized for kinase inhibitor programs (e.g., Ambit Biosciences, US 8,551,963 B2), with substitution patterns that explore diverse vectors from the core [2]. For procurement, the unsubstituted 2- and 5-positions in CAS 1049422-85-6 offer greater synthetic versatility for library synthesis compared to pre-substituted analogs where these positions are already occupied.

Medicinal chemistry Parallel synthesis Scaffold diversification

Best Research and Industrial Application Scenarios for N-Benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049422-85-6)


Kinase Inhibitor Hit-to-Lead Programs Targeting FLT3, B-Raf V600E, or Pan-RAF Kinases

The 3-carboxamide regioisomer geometry of CAS 1049422-85-6 aligns with the validated binding mode of imidazo[2,1-b]thiazole-3-carboxamides in the ATP-binding site of FLT3 and RAF kinases. Literature precedent demonstrates that 6-phenylimidazo[2,1-b]thiazole-3-carboxamides achieve enzymatic IC₅₀ values as low as 0.022 μM against FLT3 and cellular IC₅₀ values of 0.002 μM in MV4-11 AML cells [1]. Pan-RAF inhibitors from this chemotype have shown in vivo anti-melanoma activity [2]. CAS 1049422-85-6, with its 4-methoxyphenyl group and unsubstituted 2- and 5-positions, provides an ideal starting scaffold for focused library synthesis exploring R₁ (amide N-substituent), R₂ (2-position), and R₃ (5-position) diversification vectors. The tertiary N-methyl amide eliminates the HBD of secondary amide analogs, potentially improving cell permeability and metabolic stability. This compound is recommended for procurement by medicinal chemistry teams initiating kinase inhibitor programs within the imidazo[2,1-b]thiazole chemical series.

Screening Library Enhancement for Anticancer Phenotypic Assays

The 4-methoxyphenyl-imidazo[2,1-b]thiazole scaffold has demonstrated antiproliferative activity across multiple cancer cell lines. Closely related 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamides exhibit IC₅₀ values in the 1.6–2.0 μg/mL range against HT-29 colon adenocarcinoma cells [1]. The broader imidazo[2,1-b]thiazole class has shown activity against A375P melanoma, HeLa cervical, DU-145 prostate, A549 lung, MCF-7 breast, and HepG2 liver cancer cell lines in published studies [2]. CAS 1049422-85-6 is well-suited for inclusion in diversity-oriented screening collections targeting oncology phenotypes, particularly given its lead-like physicochemical profile (MW 377.5, cLogP 3.5–4.0) that balances cell permeability with aqueous solubility. The compound's N-methyl-N-benzyl tertiary amide distinguishes it from simpler secondary amide screening hits and may confer a distinct cellular response fingerprint.

Structure-Activity Relationship Studies Comparing Tertiary vs. Secondary Amide Pharmacokinetic Profiles

A head-to-head comparison of CAS 1049422-85-6 (tertiary N-methyl amide, HBD = 0) with its des-methyl analog CAS 1049420-50-9 (secondary amide, HBD = 1) provides an ideal matched molecular pair for elucidating the impact of amide N-methylation on ADME properties within the imidazo[2,1-b]thiazole-3-carboxamide series. Based on well-established medicinal chemistry principles, the tertiary amide is predicted to exhibit higher passive permeability (1.5- to 3-fold improvement in Caco-2 Papp), reduced plasma protein binding, and altered CYP450 metabolic stability compared to the secondary amide [1]. Procurement of both compounds enables parallel assessment of permeability (PAMPA or Caco-2), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis), generating actionable SAR for lead optimization chemists prioritizing between these two amide subtypes.

Computational Chemistry and Molecular Docking Validation Studies

CAS 1049422-85-6 serves as a valuable test case for computational chemistry workflows involving imidazo[2,1-b]thiazole ligands. The well-defined 3D structure (SMILES: COc1ccc(-c2cn3c(C(=O)N(C)Cc4ccccc4)csc3n2)cc1) enables accurate docking into kinase crystal structures (e.g., FLT3 PDB entries, B-Raf V600E). The tertiary amide introduces conformational complexity (E/Z amide rotamers and A₁,₃ strain effects) that challenges standard docking algorithms and provides a meaningful benchmark for evaluating induced-fit docking or molecular dynamics-based free energy perturbation (FEP) methods [1]. Procurement of this compound for co-crystallography or biophysical validation (SPR, ITC, TSA) can experimentally confirm computational binding mode predictions, strengthening the computational platform for the entire imidazo[2,1-b]thiazole series.

Quote Request

Request a Quote for N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.